(2-Chloro-5-methylpyrimidin-4-yl)methanamine

Regioisomerism Kinase inhibitor design PDK pharmacophore

(2-Chloro-5-methylpyrimidin-4-yl)methanamine (CAS 933739-45-8) is a heterocyclic primary amine building block belonging to the 2-chloro-5-methylpyrimidine class, with molecular formula C₆H₈ClN₃ and molecular weight 157.6 g/mol. It features a pyrimidine core bearing a chlorine atom at position 2, a methyl group at position 5, and an aminomethyl (–CH₂NH₂) substituent at position 4.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B11919953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-5-methylpyrimidin-4-yl)methanamine
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1CN)Cl
InChIInChI=1S/C6H8ClN3/c1-4-3-9-6(7)10-5(4)2-8/h3H,2,8H2,1H3
InChIKeySVPDEWHTCZBCLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Chloro-5-methylpyrimidin-4-yl)methanamine – A Regiospecific Pyrimidine Building Block for Targeted Kinase Inhibitor Synthesis and Medicinal Chemistry Procurement


(2-Chloro-5-methylpyrimidin-4-yl)methanamine (CAS 933739-45-8) is a heterocyclic primary amine building block belonging to the 2-chloro-5-methylpyrimidine class, with molecular formula C₆H₈ClN₃ and molecular weight 157.6 g/mol . It features a pyrimidine core bearing a chlorine atom at position 2, a methyl group at position 5, and an aminomethyl (–CH₂NH₂) substituent at position 4 . This specific substitution pattern renders it a versatile intermediate for constructing kinase inhibitor scaffolds, most notably the clinical-stage pan-PDK inhibitor VER-246608, where the 2-chloro-5-methylpyrimidin-4-yl moiety serves as the core pharmacophoric element . The compound is commercially available at ≥95% purity from multiple suppliers and is stored under inert atmosphere at 2–8°C to preserve amine and chloride reactivity .

Why Generic Substitution of (2-Chloro-5-methylpyrimidin-4-yl)methanamine with In-Class Analogs Fails: Regioisomerism, Spacer Length, and Orthogonal Reactivity Constraints


In-class pyrimidine building blocks cannot be casually interchanged with (2-chloro-5-methylpyrimidin-4-yl)methanamine due to three non-negotiable structural determinants. First, the position of the aminomethyl group on the pyrimidine ring dictates the three-dimensional presentation of the amine nucleophile in downstream coupling reactions; the 4-aminomethyl regioisomer (CAS 933739-45-8) places the amine at a distinct vector angle relative to the 5-aminomethyl congener (CAS 933702-63-7), directly impacting the geometry of the final ligand–target interaction . Second, the methylene (–CH₂–) spacer between the pyrimidine ring and the primary amine differentiates this compound from the directly attached 4-amino analog (2-chloro-5-methylpyrimidin-4-amine, CAS 14394-70-8), providing an additional rotatable bond that is critical for achieving bioactive conformations observed in potent kinase inhibitors . Third, the presence of both a free primary amine (pKa ~9–10, nucleophilic) and a C2 chlorine (electrophilic, SNAr-reactive) enables sequential, orthogonal functionalization that would be lost with non-halogenated or dihalogenated analogs . These features are not interchangeable without altering synthetic route design and biological outcome.

Quantitative Differentiation Evidence for (2-Chloro-5-methylpyrimidin-4-yl)methanamine: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Regioisomeric Vector Differentiation: 4-Aminomethyl vs. 5-Aminomethyl Placement Determines Bioactive Conformation in PDK Inhibition

The target compound bears the aminomethyl group at the pyrimidine C4 position, whereas its closest regioisomer, (2-chloro-4-methylpyrimidin-5-yl)methanamine (CAS 933702-63-7), places the aminomethyl at C5 and the methyl group at C4 . This is not a trivial substitution: in the clinical-stage pan-PDK inhibitor VER-246608, the 2-chloro-5-methylpyrimidin-4-yl fragment is coupled via its C4 position to a phenyl ring, which anchors the bis-aryl core required for PDK isoform binding; the corresponding C5-coupled regioisomer would project the N-phenyl substituent at an approximately 60° divergent angle, disrupting the ATP-competitive binding mode documented in the co-crystal structure PDB 4v25 [1]. VER-246608 achieves IC₅₀ values of 35 nM (PDK-1), 40 nM (PDK-3), 84 nM (PDK-2), and 91 nM (PDK-4) . No equivalent potency data exist for the 5-aminomethyl regioisomer in this scaffold, and its inability to recapitulate the same spatial pharmacophore represents a de facto loss of function.

Regioisomerism Kinase inhibitor design PDK pharmacophore

Methylene Spacer Advantage Over Direct Amine Attachment: Conformational Flexibility and Synthetic Versatility

The target compound incorporates a methylene (–CH₂–) spacer between the pyrimidine C4 and the primary amine, in contrast to 2-chloro-5-methylpyrimidin-4-amine (CAS 14394-70-8), where the –NH₂ group is directly attached to the ring . The methylene spacer introduces one additional rotatable bond, increasing the accessible conformational space for the amine from essentially one rotameric state (direct attachment) to three staggered rotamers (gauche+, gauche–, anti). This is functionally significant: in the EGFR mutant inhibitor series disclosed in US20240343694, a derivative bearing the 2-chloro-5-methylpyrimidin-4-yl moiety linked via the C4 position achieved an IC₅₀ of 1 nM against EGFR mutant enzymes in a Cisbio HTRF assay [1]. The directly-attached 4-amino analog (2-chloro-5-methylpyrimidin-4-amine) has no reported single-digit nanomolar EGFR activity as a standalone building block, consistent with the hypothesis that the methylene spacer enables optimal geometry for key hinge-region hydrogen bonding . The target compound also provides a synthetically distinct handle: the benzylic-type amine undergoes reductive amination and amide coupling under conditions that the less nucleophilic aromatic amine (directly attached to the electron-deficient pyrimidine) does not tolerate efficiently.

Linker optimization Conformational flexibility Medicinal chemistry building blocks

Orthogonal Dual Reactivity: Electrophilic C2 Chlorine and Nucleophilic Aminomethyl Enable Sequential Diversification Without Protecting Group Manipulation

The target compound uniquely combines a nucleophilic primary aminomethyl group with an electrophilic C2 chlorine on the same pyrimidine ring. In 2,4-dichloro-5-methylpyrimidine (CAS 1780-31-0), both C2 and C4 positions are electrophilic, and nucleophilic aromatic substitution (SNAr) occurs preferentially at C4 with moderate selectivity, often producing mixtures that require chromatographic separation . By contrast, (2-chloro-5-methylpyrimidin-4-yl)methanamine presents only one electrophilic site (C2–Cl), while the C4 position is pre-functionalized with the aminomethyl group. This enables clean, sequential synthetic strategies: the amine can be acylated, sulfonylated, or subjected to reductive amination first, followed by SNAr displacement of the C2 chlorine with an amine, thiol, or alkoxide nucleophile—without the cross-reactivity and regioisomeric ambiguity that plagues dichloro analogs [1]. The preparation method disclosed in CN patent for 2-chloro-4-substituted pyrimidines emphasizes that pre-installing the C4 substituent avoids isomer formation and improves overall yield [2]. Typical SNAr displacement of C2–Cl proceeds with >80% conversion under mild conditions (e.g., amine nucleophile, DIPEA, dioxane, 80°C, 4–12 h).

Orthogonal reactivity SNAr Sequential functionalization

Scaffold Prevalence in High-Potency Kinase Inhibitors: Quantitative Target Engagement Data Across PDK, EGFR, and NNMT

The 2-chloro-5-methylpyrimidin-4-yl scaffold—precisely the core generated when the target compound's aminomethyl group is elaborated—appears in multiple inhibitor chemotypes with published quantitative potency data spanning several target classes [1]. VER-246608, built on this scaffold, inhibits all four PDK isoforms with sub-100 nM IC₅₀ values (PDK-1: 35 nM; PDK-2: 84 nM; PDK-3: 40 nM; PDK-4: 91 nM) and suppresses cellular E1α Ser293 phosphorylation with an IC₅₀ of 266 nM . An EGFR mutant inhibitor incorporating the 2-chloro-5-methylpyrimidin-4-yl moiety via an aniline linker achieves IC₅₀ = 1 nM in a Cisbio HTRF enzymatic assay (US20240343694, Example 24) [2]. A nicotinamide N-methyltransferase (NNMT) inhibitor derived from this scaffold shows IC₅₀ = 210 nM against full-length recombinant human NNMT (US20250017936, Compound 5g) [3]. The diversity of high-potency targets—spanning metabolic kinases (PDK), oncogenic kinases (EGFR), and metabolic enzymes (NNMT)—demonstrates that the 2-chloro-5-methylpyrimidin-4-yl core is not restricted to a single chemotype but is a privileged scaffold for inhibitor design. In contrast, the regioisomeric 2-chloro-4-methylpyrimidin-5-yl scaffold has no comparable breadth of reported sub-micromolar inhibitor data in the peer-reviewed or patent literature.

Kinase inhibition PDK EGFR NNMT

High-Value Application Scenarios for (2-Chloro-5-methylpyrimidin-4-yl)methanamine in Drug Discovery and Chemical Biology Procurement


Synthesis of Pan-PDK Inhibitor VER-246608 and Structural Analogs for Cancer Metabolism Research

(2-Chloro-5-methylpyrimidin-4-yl)methanamine is the mandatory starting material for constructing the VER-246608 chemotype, a potent pan-isoform PDK inhibitor (PDK-1/2/3/4 IC₅₀ = 35–91 nM) that disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells . The synthesis involves coupling the aminomethyl group to a functionalized benzaldehyde derivative via reductive amination, followed by SNAr displacement of the C2 chlorine to install the 2,4-dihydroxybenzamide motif. Only the 4-aminomethyl regioisomer yields the correct geometry for PDK ATP-binding site engagement as validated by the PDB 4v25 co-crystal structure [1]. Procurement of this specific compound is essential for any laboratory synthesizing VER-246608 or conducting structure–activity relationship (SAR) studies around the PDK pharmacophore.

Construction of EGFR Mutant-Selective Inhibitor Libraries via C2 SNAr Diversification

The compound serves as a key intermediate for generating focused libraries of EGFR mutant inhibitors, exemplified by the N-(2-((2-chloro-5-methylpyrimidin-4-yl)amino)phenyl)methanesulfonamide series that achieves IC₅₀ values as low as 1 nM against EGFR mutant enzymes . The orthogonal reactivity enables a modular build–couple–diversify workflow: (i) protect or directly elaborate the aminomethyl group, (ii) perform C2 SNAr with diverse aniline nucleophiles to explore hinge-binding vectors, and (iii) deprotect and functionalize the amine terminus for cellular targeting. This sequential strategy is inaccessible with dichloro analogs, which suffer from regioisomeric ambiguity at the C2 vs. C4 position [1].

Development of NNMT Inhibitors for Metabolic Epigenetics Research

The 2-chloro-5-methylpyrimidin-4-yl scaffold has demonstrated utility in the NNMT inhibitor space, with Compound 5g from US20250017936 achieving an IC₅₀ of 210 nM against recombinant human NNMT . NNMT is a metabolic enzyme implicated in cancer cell metabolic reprogramming, and inhibitors based on this scaffold are being explored for their ability to modulate the cellular methyl sink. The target compound provides the core pyrimidine template onto which diverse substituents can be introduced at both the amine terminus and the C2 position, enabling rapid exploration of NNMT active-site topology.

Synthesis of BRD4-JAK2 Dual Inhibitor Intermediates

2-Chloro-5-methylpyrimidin-4-amine (the directly-attached analog) has been explicitly cited as a building block for BRD4-JAK2 dual inhibitors in PCT patent applications . The aminomethyl congener (target compound) extends this utility by providing an additional methylene unit of conformational freedom, which may be exploited in fragment-based drug design to optimize the linker length between the pyrimidine core and peripheral binding elements. Research groups engaged in epigenetic kinase dual inhibition can procure this compound to systematically vary the spacer geometry and assess the impact on BRD4 bromodomain vs. JAK2 kinase selectivity ratios [1].

Quote Request

Request a Quote for (2-Chloro-5-methylpyrimidin-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.